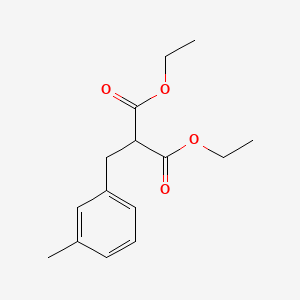
Diethyl 2-(3-methylbenzyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(3-methylbenzyl)malonate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of two ethyl ester groups attached to a malonic acid backbone, with a 3-methylbenzyl substituent on the central carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(3-methylbenzyl)malonate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of Enolate: Diethyl malonate is treated with a strong base such as sodium ethoxide (NaOEt) to form a resonance-stabilized enolate ion.
Alkylation: The enolate ion is then reacted with 3-methylbenzyl bromide in an S_N2 reaction to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(3-methylbenzyl)malonate undergoes various chemical reactions, including:
Alkylation: As described in the preparation methods, it can be further alkylated at the α-position.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted acetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide (NaOEt) for enolate formation.
Alkylating Agents: 3-methylbenzyl bromide for alkylation.
Acids/Bases: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products
Alkylation: this compound.
Hydrolysis: Corresponding carboxylic acids.
Decarboxylation: Substituted acetic acids.
Scientific Research Applications
Diethyl 2-(3-methylbenzyl)malonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of diethyl 2-(3-methylbenzyl)malonate in organic reactions involves the formation of enolate ions, which act as nucleophiles in S_N2 reactions. The enolate ion attacks electrophilic centers, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: The parent compound without the 3-methylbenzyl substituent.
Dimethyl Malonate: Similar structure but with methyl ester groups instead of ethyl.
Uniqueness
Diethyl 2-(3-methylbenzyl)malonate is unique due to the presence of the 3-methylbenzyl group, which imparts specific reactivity and properties that are not observed in simpler malonic esters .
Properties
Molecular Formula |
C15H20O4 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
diethyl 2-[(3-methylphenyl)methyl]propanedioate |
InChI |
InChI=1S/C15H20O4/c1-4-18-14(16)13(15(17)19-5-2)10-12-8-6-7-11(3)9-12/h6-9,13H,4-5,10H2,1-3H3 |
InChI Key |
AGCSEJXPPALVFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC(=C1)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


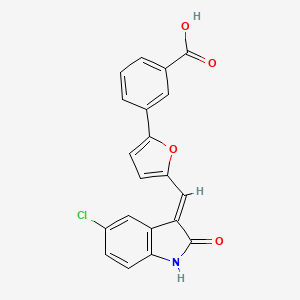
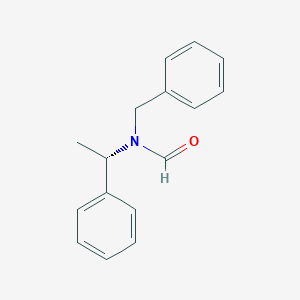
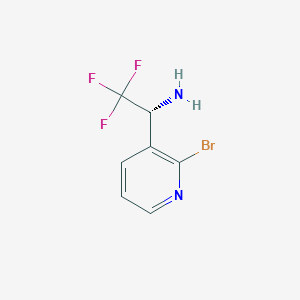
![Ethyl 2-(benzo[B]thiophen-3-YL)-2-bromoacetate](/img/structure/B13035191.png)
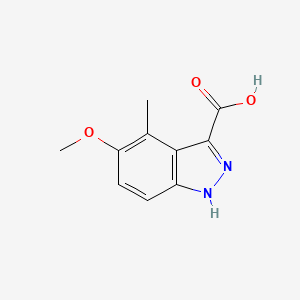

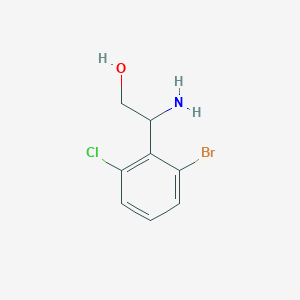
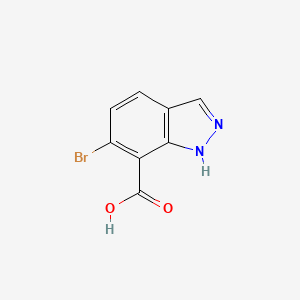
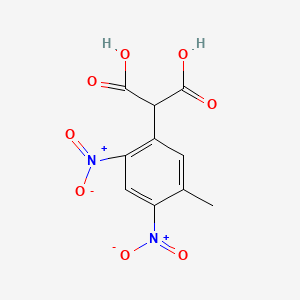
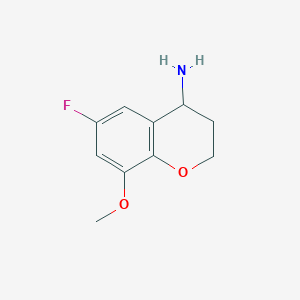
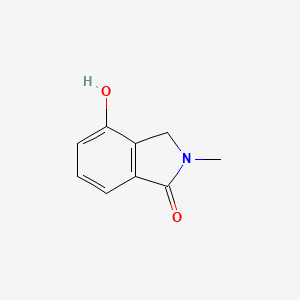
![(1R,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035268.png)
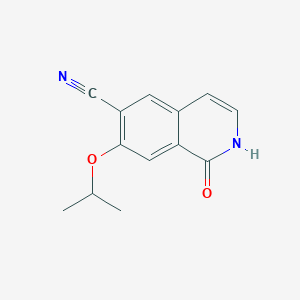
![(1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13035284.png)
